molecular formula C7H9NO B13052802 (1R)-1-(2-Furyl)prop-2-enylamine

(1R)-1-(2-Furyl)prop-2-enylamine

Cat. No.: B13052802
M. Wt: 123.15 g/mol
InChI Key: BWYDWAUFFSFAMD-ZCFIWIBFSA-N
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Description

(1R)-1-(2-Furyl)prop-2-enylamine is a chiral primary amine featuring a 2-furyl substituent and an allyl chain in the (1R) configuration. Its stereochemistry at C1 is critical for enantioselective applications, such as in the synthesis of bioactive molecules .

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

(1R)-1-(furan-2-yl)prop-2-en-1-amine

InChI

InChI=1S/C7H9NO/c1-2-6(8)7-4-3-5-9-7/h2-6H,1,8H2/t6-/m1/s1

InChI Key

BWYDWAUFFSFAMD-ZCFIWIBFSA-N

Isomeric SMILES

C=C[C@H](C1=CC=CO1)N

Canonical SMILES

C=CC(C1=CC=CO1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-Furyl)prop-2-enylamine typically involves the reaction of furfural with an appropriate amine under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These methods are designed to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-Furyl)prop-2-enylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into more saturated amines.

    Substitution: The furan ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield furan oxides, while reduction can produce more saturated amines.

Scientific Research Applications

(1R)-1-(2-Furyl)prop-2-enylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(2-Furyl)prop-2-enylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Substituent and Functional Group Analysis

The table below highlights key structural and synthetic differences between (1R)-1-(2-Furyl)prop-2-enylamine and analogous compounds:

Compound Name Substituent Functional Group Synthesis Method Yield (%) Enantiomeric Excess (%) Key Reference
This compound 2-Furyl Primary amine Asymmetric synthesis (hypothesized) N/A N/A
(1R)-1-(2-Ethylphenyl)prop-2-enylamine 2-Ethylphenyl Primary amine Undisclosed N/A N/A
(2S,3R)-2-Allyl-3-(2-furyl)cyclopentanone 2-Furyl, allyl Ketone Asymmetric conjugate addition 73 >86
Ammonium (Z)-2-methoxyimino-2-(2-furyl)acetate 2-Furyl Ammonium salt Salt formation N/A N/A

Key Observations:

  • Steric Effects : The ethyl group in (1R)-1-(2-Ethylphenyl)prop-2-enylamine introduces greater steric bulk, which may hinder reactions requiring proximity to the aromatic ring .
  • Functional Group Impact: The primary amine in the target compound offers nucleophilic reactivity and hydrogen-bonding capability, contrasting with the ketone in (2S,3R)-2-allyl-3-(2-furyl)cyclopentanone, which is more electrophilic and participates in conjugate additions .

Hydrogen Bonding and Crystallography

  • Hydrogen Bonding: The primary amine in this compound can act as both a donor (N–H) and acceptor (lone pair on N), enabling diverse hydrogen-bonding networks. This contrasts with the ketone in cyclopentanone derivatives, where the carbonyl oxygen serves primarily as an acceptor .
  • Such tools could elucidate hydrogen-bonding patterns and crystal packing efficiencies .

Biological Activity

(1R)-1-(2-Furyl)prop-2-enylamine is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by a furan ring attached to a prop-2-enylamine moiety. The furan ring contributes to the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It can bind to specific enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest interactions that may lead to therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
  • Antimicrobial Properties : Initial studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in antimicrobial therapies.
  • Antitumor Activity : Some research indicates that this compound may possess antitumor properties, although more detailed studies are required to confirm these effects.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antioxidant Activity :
    • A study demonstrated that this compound significantly reduces lipid peroxidation in cell cultures, indicating its potential as an antioxidant agent .
  • Antimicrobial Effects :
    • Research indicated that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections .
  • Antitumor Studies :
    • In vitro studies showed that this compound could inhibit the proliferation of cancer cell lines, including breast and colon cancer cells, with IC50 values indicating moderate potency .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantReduces lipid peroxidation
AntimicrobialInhibits growth of S. aureus and E. coli
AntitumorInhibits proliferation of cancer cell lines

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